3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula and a molar mass of 356.38 g/mol. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (). It is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity.
The compound can be classified as a pyrazole derivative, specifically containing a furan moiety and a dihydroacenaphthylene unit. Its structure suggests potential biological activity, making it a subject of interest in drug discovery and development. The compound is cataloged under the CAS number 1284267-59-9, facilitating its identification in chemical databases.
The synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves several steps:
The specific reaction conditions, including temperature, solvent choice, and catalysts, play crucial roles in determining the yield and selectivity of the desired product.
The molecular structure of 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can be represented using various structural formulas:
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N/N=C/C4=CC=COC4
MTNPMNNQDVUZJG-ZMOGYAJESA-N
The structure features multiple functional groups that contribute to its chemical properties and reactivity. The presence of both hydrazone and pyrazole functionalities suggests potential interactions with biological macromolecules.
3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism by which 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors.
Research is ongoing to elucidate these pathways further and determine specific targets within biological systems.
The physical properties of 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide include:
Chemical properties include:
These properties are essential for understanding how this compound behaves in various environments, especially in biological systems.
3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several potential applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7